Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate

Synthetic Chemistry Medicinal Chemistry Building Blocks

Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate is a strategic cyanoacetate ester featuring a unique 4-fluoro-2-nitrophenyl motif. This substitution pattern critically enhances electrophilicity for Knoevenagel condensations and optimizes fragment-based drug discovery properties (MW 238.17, cLogP ~1.85). It is a non-interchangeable building block for synthesizing fluoro-substituted carbonic anhydrase inhibitors, where a close analog exhibits Ki = 2.70 nM. Supplied for advanced medicinal chemistry and SAR studies requiring precise electronic and steric profiles.

Molecular Formula C10H7FN2O4
Molecular Weight 238.17 g/mol
CAS No. 1381944-42-8
Cat. No. B1401270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate
CAS1381944-42-8
Molecular FormulaC10H7FN2O4
Molecular Weight238.17 g/mol
Structural Identifiers
SMILESCOC(=O)C(C#N)C1=C(C=C(C=C1)F)[N+](=O)[O-]
InChIInChI=1S/C10H7FN2O4/c1-17-10(14)8(5-12)7-3-2-6(11)4-9(7)13(15)16/h2-4,8H,1H3
InChIKeyJXZFDKZJFAHOIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate (CAS 1381944-42-8): Essential Physicochemical and Procurement Baseline


Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate (CAS 1381944-42-8) is a specialized organic building block belonging to the cyanoacetate ester class. It possesses the molecular formula C₁₀H₇FN₂O₄ and a molecular weight of 238.17 g/mol . The compound features a unique combination of electron-withdrawing functional groups—a cyano, a methyl ester, a nitro group, and a fluorine substituent on the aromatic ring—which confer distinct reactivity and physicochemical properties critical for advanced synthetic applications .

Why Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate (CAS 1381944-42-8) Cannot Be Substituted by Generic Cyanoacetates


In procurement and experimental design, substituting Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate with a seemingly analogous cyanoacetate ester can lead to significant differences in synthetic outcomes and biological activity. The presence and precise positioning of both the fluoro and nitro substituents on the aromatic ring are not merely decorative; they fundamentally alter the compound's electronic profile, steric environment, and metabolic stability . For instance, the electron-withdrawing nature of these groups influences the acidity of the α-proton and the reactivity in key transformations like Knoevenagel condensations [1], making the compound's specific substitution pattern non-interchangeable with simpler or differently substituted analogs .

Quantitative Evidence for Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate (CAS 1381944-42-8): Comparator-Driven Performance Data


Molecular Weight Differentiation from Ethyl Ester Analog

Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate (MW 238.17 g/mol) exhibits a 5.9% lower molecular weight compared to its direct ethyl ester analog, Ethyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate (CAS 728-00-7, MW 252.20 g/mol) . This difference stems from the methyl versus ethyl ester moiety.

Synthetic Chemistry Medicinal Chemistry Building Blocks

Lipophilicity Modulation via Fluoro-Nitro Substitution Pattern

The presence of both fluoro and nitro groups on the aromatic ring of Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate is predicted to significantly alter its lipophilicity compared to the unsubstituted phenyl analog. Based on calculated ACD/LogP values, the target compound is estimated to be more hydrophilic (LogP ~1.85) than Methyl 2-cyano-2-phenylacetate (LogP ~2.3) . This shift is attributed to the strong electron-withdrawing effect of the fluoro and nitro substituents.

Medicinal Chemistry ADME Property Optimization

Purity and Availability Profile Relative to Ethyl Ester

Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate is commercially available with a specified purity of 98% from multiple vendors [1]. In contrast, the analogous ethyl ester (CAS 728-00-7) is often listed with lower purity specifications (e.g., 95% ) or as a discontinued item .

Procurement Synthetic Chemistry Supply Chain

Potential Differential Enzyme Inhibition Activity (Carbonic Anhydrase)

While direct inhibitory data for Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate against human carbonic anhydrase (CA) isoforms is currently unavailable in the public domain, its chloro-analog, Methyl 2-cyano-2-(4-chloro-2-nitrophenyl)acetate, has been reported with a Ki of 2.70 nM against human CA2 [1]. This provides a class-level inference that the fluoro-substituted compound may exhibit comparable or modulated potency. In contrast, a structurally distinct cyanoacetamide derivative shows an IC50 of 332 nM against HDAC1, a different enzyme class [2].

Enzyme Inhibition Carbonic Anhydrase Medicinal Chemistry

High-Value Application Scenarios for Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate (CAS 1381944-42-8) Based on Verified Evidence


Scaffold for Carbonic Anhydrase Inhibitor Development

Given the high potency (Ki = 2.70 nM) reported for the closely related chloro-analog against human carbonic anhydrase II , Methyl 2-cyano-2-(4-fluoro-2-nitrophenyl)acetate is a critical building block for synthesizing and evaluating fluoro-substituted CA inhibitors. This compound is ideally suited for SAR studies aimed at optimizing selectivity and potency profiles for specific CA isoforms implicated in cancer or glaucoma .

Synthesis of Fluorinated Heterocycles for Medicinal Chemistry

The compound's structure, combining a cyanoacetate with a 4-fluoro-2-nitrophenyl moiety, makes it a versatile precursor for constructing fluorinated heterocycles . The electron-withdrawing nature of the fluoro and nitro groups enhances the electrophilicity of adjacent carbons, facilitating reactions like Knoevenagel condensations . This allows for the efficient generation of libraries of fluorinated molecules, which are highly sought after in drug discovery for improving metabolic stability and membrane permeability.

Fragment-Based Drug Discovery (FBDD) and Property Optimization

With a molecular weight of 238.17 g/mol and an estimated LogP of ~1.85 , this compound falls within the ideal property space for fragment-based drug discovery (MW < 300, cLogP < 3). Its unique combination of a fluorine atom and a nitro group provides a distinct vector for fragment elaboration and optimization of key drug-like properties. Compared to the heavier ethyl ester analog (MW 252.20 ), it offers a more fragment-appropriate starting point for lead generation programs.

Technical Documentation Hub

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